molecular formula C16H10N2O3 B3023478 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- CAS No. 55294-87-6

1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)-

Cat. No. B3023478
CAS RN: 55294-87-6
M. Wt: 278.26 g/mol
InChI Key: LZRPGFXKXJHZIR-UHFFFAOYSA-N
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Description

This compound, also known as 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid, is a chemical with the molecular formula C10H11O5P . It is used as a pharmaceutical intermediate for pharmaceutical synthesis experiments .


Synthesis Analysis

The synthesis of this compound involves the use of sodium methoxide, dimethyl hydrogen phosphite, and 2-carboxybenzaldehyde . The reaction is stirred at room temperature for 8 hours, after which methanesulfonic acid is added . The solvent is then removed under reduced pressure, and the aqueous phase is extracted with dichloromethane . The organic phase is washed with water until neutral and dried with anhydrous sodium sulfate . Finally, dichloromethane is evaporated under reduced pressure to afford the compound .


Molecular Structure Analysis

The molecular structure of this compound includes a phosphonic acid group attached to a 1,3-dihydroisobenzofuran ring . The molecular weight is 242.17 .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one . This product is an inhibitor of both PARP-1 AND PARP-2 and shows standalone activity against BRCA1-deficient breast cancer cell lines .


Physical And Chemical Properties Analysis

This compound has a melting point of 97-99℃ and a predicted boiling point of 402.0±45.0 °C . It has a density of 1.35 and is stored under inert gas (nitrogen or Argon) at 2-8°C . It appears as a white solid .

Safety and Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it can cause eye irritation, respiratory irritation, and skin irritation . It may also be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .

properties

IUPAC Name

2-(3-oxo-1H-2-benzofuran-1-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-14-11-6-2-1-5-10(11)9-17-18(14)15-12-7-3-4-8-13(12)16(20)21-15/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRPGFXKXJHZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481097
Record name 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)-

CAS RN

55294-87-6
Record name 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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